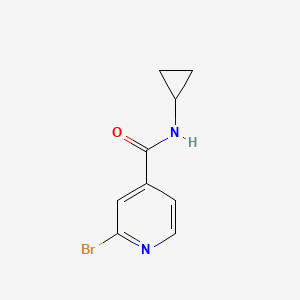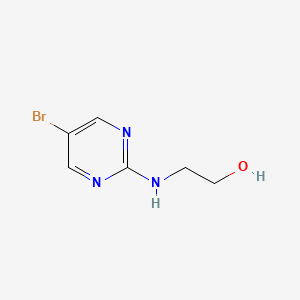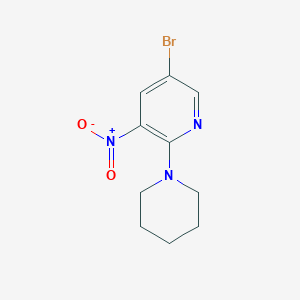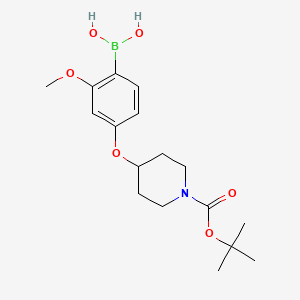
4-Bromo-2-isopropoxy-1-methoxybenzene
Vue d'ensemble
Description
“4-Bromo-2-isopropoxy-1-methoxybenzene” is a chemical compound with the molecular formula C10H13BrO2 . It has a molecular weight of 229.12 and is typically stored at temperatures between 2-8°C . The compound is in liquid form .
Synthesis Analysis
The synthesis of “4-Bromo-2-isopropoxy-1-methoxybenzene” can be achieved from 5-Bromo-2-methoxyphenol and 2-Bromopropane .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-isopropoxy-1-methoxybenzene” can be represented by the InChI code: 1S/C10H13BrO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,1-3H3 . The compound has a mono-isotopic mass of 244.009888 Da .
Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 263.7±20.0 °C . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.1±3.0 kJ/mol .
Applications De Recherche Scientifique
Environmental Implications
Halogenated methoxybenzenes like 4-Bromo-2-isopropoxy-1-methoxybenzene have been studied for their presence in the environment. Research by Führer and Ballschmiter (1998) in the Atlantic Ocean indicated that these compounds have mixed biogenic and anthropogenic origins, suggesting their widespread environmental presence and potential ecological impact (Führer & Ballschmiter, 1998).
Chemical Synthesis and Catalysis
In chemical synthesis, derivatives of 4-Bromo-2-isopropoxy-1-methoxybenzene have been employed as catalysts. For instance, Niknam and Nasehi (2002) demonstrated the use of a related compound in the ring opening of epoxides to produce halohydrins, highlighting its role in facilitating specific chemical transformations (Niknam & Nasehi, 2002).
Material Science and Engineering
In the field of material science, compounds similar to 4-Bromo-2-isopropoxy-1-methoxybenzene have been utilized in various applications. For example, Esteves et al. (2007) studied the electrochemical reduction of bromo- and methoxy-substituted compounds for the synthesis of tetrahydrofuran derivatives, showcasing their utility in material synthesis (Esteves, Ferreira, & Medeiros, 2007).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, methoxybenzene derivatives have been investigated for their potential in drug development and synthesis. For instance, Nakamura et al. (1993) explored the photosubstitution of methoxyphenyl phosphates, which could have implications in the synthesis of pharmaceutical compounds (Nakamura, Osako, Okamoto, & Takamuku, 1993).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-1-methoxy-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7(2)13-10-6-8(11)4-5-9(10)12-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYPCCQJVWYSQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674596 | |
| Record name | 4-Bromo-1-methoxy-2-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
462092-23-5 | |
| Record name | 4-Bromo-1-methoxy-2-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


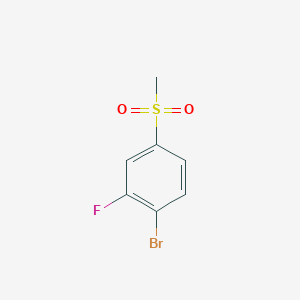
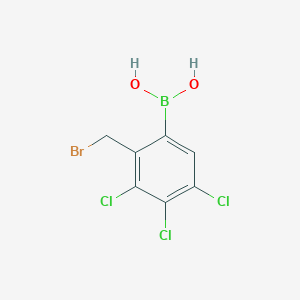
![8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1522336.png)
